molecular formula C14H18O3 B8621561 Cyclopentanecarboxylic acid, 2-oxo-1-(2-pentynyl)-, 2-propenyl ester CAS No. 88629-20-3

Cyclopentanecarboxylic acid, 2-oxo-1-(2-pentynyl)-, 2-propenyl ester

Cat. No. B8621561
Key on ui cas rn: 88629-20-3
M. Wt: 234.29 g/mol
InChI Key: KEELUSRFWJASNA-UHFFFAOYSA-N
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Patent
US04575570

Procedure details

A vessel was charged with 1 mole of allyl 1-(2-pentynyl)-2-oxocyclopentanecarboxylate of the following formula ##STR5## 20 moles of acetonitrile and 0.01 mole of palladium acetate. At room temperature, they were rapidly stirred. The mixture was then heated to the boiling point of the solvent, and the reaction was carried out under reflux for 30 minutes. After the reaction, the reaction mixture was distilled under reduced pressure in a customary manner to give 2-(2-pentynyl)-2-cyclopenten-1-one (PCP for short) in a yield of 85%. This compound was identified by using its IR, NMR and mass spectra.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1(C(OCC=C)=O)[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])[C:2]#[C:3][CH2:4][CH3:5].C(#N)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:1]([C:6]1[C:7](=[O:11])[CH2:8][CH2:9][CH:10]=1)[C:2]#[C:3][CH2:4][CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C#CCC)C1(C(CCC1)=O)C(=O)OCC=C
Name
Quantity
20 mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.01 mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At room temperature, they were rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to the boiling point of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure in a customary manner

Outcomes

Product
Name
Type
product
Smiles
C(C#CCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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